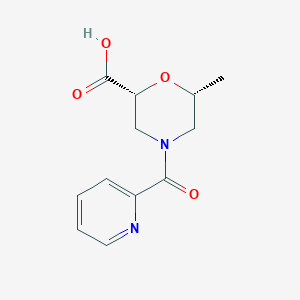![molecular formula C12H12ClNO4 B7339961 (2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339961.png)
(2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid, also known as CBX, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the oxolane-2-carboxylic acid family and is a derivative of the natural amino acid proline. CBX has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of (2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid involves its interaction with the Kv1.3 channel. This compound binds to the channel and prevents the movement of potassium ions through the channel, thereby inhibiting its activity. This inhibition ultimately leads to a decrease in T cell activation, which may have therapeutic implications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of the Kv1.3 channel, this compound has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
(2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound is also highly specific in its interaction with the Kv1.3 channel, making it a useful tool for studying the channel's function. However, one limitation of this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving (2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid. One area of interest is in the development of this compound-based therapeutics for autoimmune diseases and cancer. Another potential direction is in the study of this compound's effects on other ion channels and its potential use as a research tool for studying these channels. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
合成方法
The synthesis of (2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid can be achieved through a multi-step process involving the reaction of proline with various reagents. One common method involves the reaction of proline with 2-chlorobenzoyl chloride to form the intermediate 2-chlorobenzoyl-proline. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-oxolane to form this compound.
科学研究应用
(2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid has been studied for its potential use in various scientific research applications. One area of interest is in the study of ion channels, specifically the voltage-gated potassium channel Kv1.3. This compound has been shown to inhibit the activity of Kv1.3, which is involved in the activation of T cells. This inhibition may have potential therapeutic applications in the treatment of autoimmune diseases and certain types of cancer.
属性
IUPAC Name |
(2R,3S)-3-[(2-chlorobenzoyl)amino]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-8-4-2-1-3-7(8)11(15)14-9-5-6-18-10(9)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAKCBALCUKWLX-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1NC(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,2R)-2-[[2-(2-tert-butyltetrazol-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339878.png)
![(1S,2R)-2-[3-(2-bromo-4-methoxyphenyl)propanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7339896.png)
![1-[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7339900.png)
![(3S)-3-[[(2S,3R)-3-ethyloxolane-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7339905.png)
![(2S)-4-methyl-2-[methyl-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)amino]pentanoic acid](/img/structure/B7339909.png)
![5-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7339913.png)
![2-[3-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]phenyl]acetic acid](/img/structure/B7339922.png)


![6-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339935.png)
![2-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-4-carboxylic acid](/img/structure/B7339940.png)
![4-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7339941.png)
![(2R,3S)-3-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7339967.png)
![(2R,3S)-3-[[1-(pyrrolidine-1-carbonyl)piperidine-3-carbonyl]amino]oxolane-2-carboxylic acid](/img/structure/B7339975.png)
